molecular formula C19H26O3 B1591480 11a-Hydroxy-18-methylestr-4-ene-3,17-dione CAS No. 53067-82-6

11a-Hydroxy-18-methylestr-4-ene-3,17-dione

Cat. No.: B1591480
CAS No.: 53067-82-6
M. Wt: 302.4 g/mol
InChI Key: JEMKJBGEAVUIOC-ZRTWPRGNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11a-Hydroxy-18-methylestr-4-ene-3,17-dione typically involves multiple steps starting from simpler steroidal precursors. One common method involves the hydroxylation of 18-methylestr-4-ene-3,17-dione at the 11a position. This reaction can be carried out using specific hydroxylating agents under controlled conditions to ensure the selective introduction of the hydroxyl group .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

11a-Hydroxy-18-methylestr-4-ene-3,17-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

11a-Hydroxy-18-methylestr-4-ene-3,17-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 11a-Hydroxy-18-methylestr-4-ene-3,17-dione involves its interaction with specific enzymes and receptors in the body. As a steroidal compound, it can bind to steroid receptors and modulate gene expression and protein synthesis. The hydroxyl group at the 11a position plays a crucial role in its biological activity, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    11a-Hydroxyprogesterone: Another hydroxylated steroid with similar structural features.

    18-Methylestr-4-ene-3,17-dione: The precursor compound without the hydroxyl group at the 11a position.

    11a-Hydroxy-17-methyltestosterone: A related compound with a methyl group at the 17 position.

Uniqueness

11a-Hydroxy-18-methylestr-4-ene-3,17-dione is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. This hydroxyl group enhances its reactivity and interaction with biological targets, making it a valuable intermediate in steroid synthesis .

Properties

IUPAC Name

(8S,9S,10R,11R,13S,14S)-13-ethyl-11-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O3/c1-2-19-10-16(21)18-13-6-4-12(20)9-11(13)3-5-14(18)15(19)7-8-17(19)22/h9,13-16,18,21H,2-8,10H2,1H3/t13-,14-,15-,16+,18+,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEMKJBGEAVUIOC-ZRTWPRGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CC(C3C(C1CCC2=O)CCC4=CC(=O)CCC34)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12C[C@H]([C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)CC[C@H]34)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10578104
Record name (8S,9S,11R,13S,14S)-13-Ethyl-11-hydroxy-7,8,9,10,11,12,13,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17(2H,6H)-dione (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10578104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53067-82-6
Record name (11α)-13-Ethyl-11-hydroxygon-4-ene-3,17-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53067-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (8S,9S,11R,13S,14S)-13-Ethyl-11-hydroxy-7,8,9,10,11,12,13,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17(2H,6H)-dione (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10578104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11a-Hydroxy-18-methylestr-4-ene-3,17-dione
Reactant of Route 2
11a-Hydroxy-18-methylestr-4-ene-3,17-dione
Reactant of Route 3
11a-Hydroxy-18-methylestr-4-ene-3,17-dione
Reactant of Route 4
11a-Hydroxy-18-methylestr-4-ene-3,17-dione
Reactant of Route 5
11a-Hydroxy-18-methylestr-4-ene-3,17-dione
Reactant of Route 6
11a-Hydroxy-18-methylestr-4-ene-3,17-dione

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